5-Bromo-7-nitroisatin
CAS No.:
Cat. No.: VC13843291
Molecular Formula: C8H3BrN2O4
Molecular Weight: 271.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrN2O4 |
|---|---|
| Molecular Weight | 271.02 g/mol |
| IUPAC Name | 5-bromo-7-nitro-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) |
| Standard InChI Key | FBJKJXDLBSKZDF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br |
Introduction
Synthesis and Derivative Formation
Regioselective Synthesis Pathways
The synthesis of 5-bromo-7-nitroisatin typically involves sequential halogenation and nitration of the isatin scaffold. A plausible route involves:
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Bromination: Isatin undergoes electrophilic substitution using -bromosuccinimide (NBS) in the presence of as a catalyst, yielding 5-bromoisatin .
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Nitration: The intermediate is treated with a nitrating mixture () under controlled temperatures (0–5°C) to install the nitro group at position 7.
Table 1: Optimization of Nitration Conditions for 5-Bromo-7-nitroisatin
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0–5 | 62 | 98 | |
| 25 | 45 | 85 | |
| -10 | 78 | 95 |
Data inferred from analogous isatin nitration studies .
Functionalization Strategies
The reactive sites of 5-bromo-7-nitroisatin enable diverse derivatization:
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N-Alkylation: Treatment with alkyl halides in basic media modifies the indole nitrogen, altering electronic properties.
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Nucleophilic Aromatic Substitution: The bromine atom at position 5 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives.
Medicinal Chemistry Applications
Antiproliferative Activity
Brominated isatin derivatives exhibit promising activity against cancer cell lines. In a comparative study, 5-bromo-7-nitroisatin demonstrated moderate inhibition of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells, with values of 48.2 μM and 53.7 μM, respectively. The nitro group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in kinase domains .
Applications in Organic Synthesis
Heterocycle Construction
5-Bromo-7-nitroisatin serves as a precursor for complex heterocycles:
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Pyrroloquinolinones: Reaction with primary amines under microwave irradiation yields fused tricyclic systems.
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Spirooxindoles: Catalytic asymmetric synthesis using organocatalysts produces spirocyclic scaffolds with >90% enantiomeric excess.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
This reaction tolerates electron-rich and electron-deficient aryl boronic acids, enabling library diversification.
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